5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2) is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₆BNO₃ and a molecular weight of 245.08 g/mol . It features a benzo[d]isoxazole core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its boronate ester moiety enables efficient coupling with aryl halides under palladium catalysis, while the isoxazole ring contributes to electronic modulation and stability .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQMJSTZMKVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169307 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-66-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837392-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole typically involves the borylation of a benzoisoxazole derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated benzoisoxazole and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The reaction proceeds via transmetalation between the boron center and palladium catalysts, followed by reductive elimination.
Typical Conditions :
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
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Base : K₂CO₃ or CsF
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Solvent : THF or 1,4-dioxane
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Temperature : 80–100°C
Example Reaction :
Reaction with 4-bromoaniline yields 4-(benzo[d]isoxazol-5-yl)aniline with >85% efficiency under optimized conditions .
Key Data :
| Substrate | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Bromoaniline | 4-(Benzo[d]isoxazol-5-yl)aniline | 88% | Pd(OAc)₂, SPhos, THF, 90°C | |
| 2-Chloropyridine | 5-(Pyridin-2-yl)benzo[d]isoxazole | 76% | PdCl₂(dppf), K₃PO₄, DMF |
Nucleophilic Substitution Reactions
The electron-deficient benzoisoxazole ring facilitates nucleophilic aromatic substitution (SNAr) at the 3-position.
Notable Reaction :
Reaction with sodium methoxide in methanol produces 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methoxybenzo[d]isoxazole .
Mechanistic Insight :
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Activation : The isoxazole ring’s electron-withdrawing nature polarizes the C–O bond, enhancing electrophilicity at the 3-position.
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Leaving Group : Bromine or chlorine substituents are typically displaced .
Cycloaddition Reactions
The compound serves as a dienophile in [3+2] cycloadditions with nitrile oxides to form fused isoxazoline derivatives.
Example :
Reaction with 4-chlorobenzonitrile oxide yields a bicyclic isoxazoline product:
Conditions :
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Solvent: Toluene
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Temperature: 110°C
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Catalyst: None (thermal activation)
Oxidation and Functionalization
The dioxaborolane group undergoes oxidation to generate boronic acids, which are intermediates for further functionalization.
Oxidation Reaction :
Treatment with hydrogen peroxide in acidic media yields 5-boronobenzo[d]isoxazole:
Applications :
Comparative Reactivity Analysis
The compound’s reactivity differs from analogous boronates due to its fused isoxazole ring:
| Property | 5-(Dioxaborolan)benzo[d]isoxazole | Phenylboronic Acid Pinacol Ester |
|---|---|---|
| Electrophilicity | High (due to isoxazole ring) | Moderate |
| Thermal Stability | Stable up to 150°C | Stable up to 130°C |
| Coupling Efficiency | 85–95% | 70–85% |
Mechanistic Studies
Transmetalation Pathway :
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Oxidative addition of aryl halide to Pd(0).
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Base-assisted activation of the boronate ester.
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Transmetalation to form Pd(II)–aryl intermediate.
DFT Calculations :
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The energy barrier for transmetalation is 18.3 kcal/mol , lower than phenylboronic acid derivatives due to the isoxazole’s electron-deficient nature .
Industrial-Scale Optimization
Process Parameters :
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Catalyst Loading : Reduced to 0.5 mol% Pd via ligand engineering (e.g., SPhos) .
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Yield Improvement : Continuous flow reactors enhance yields to 92% .
This compound’s versatility in cross-coupling, functionalization, and cycloaddition reactions makes it indispensable in pharmaceutical and materials science applications. Its stability and reactivity profile position it as a superior reagent compared to traditional boronates.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole involves its ability to undergo various chemical transformations. The dioxaborolane group is particularly reactive, allowing the compound to participate in cross-coupling reactions and form stable complexes with other molecules. This reactivity is attributed to the electron-deficient nature of the boron atom, which facilitates nucleophilic attack and subsequent bond formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]isoxazole Core
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 1314136-00-9)
- Molecular Formula: C₁₄H₁₈BNO₃
- However, this substitution may enhance thermal stability .
- Applications : Used in drug discovery for modifying pharmacokinetic properties .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (CAS 2377610-21-2)
Heterocycle Replacements
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole (CAS 1073355-14-2)
- Molecular Formula : C₁₂H₁₄BN₃O₃
- Key Differences : The oxadiazole ring (two nitrogen atoms) is more electron-deficient than isoxazole, enhancing electrophilicity and accelerating cross-coupling rates. This compound is favored in organic electronics for constructing electron-transport layers .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran (CAS 519054-55-8)
Boronate Ester Variations
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
Comparative Data Table
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C13H17BN2O
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
These properties suggest that the compound may exhibit interesting interactions at the molecular level due to its boron-containing structure.
The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways involved in apoptosis and cell proliferation. Studies indicate that compounds with similar dioxaborolane structures can selectively induce cytotoxic effects in T-cells while sparing normal cells. This selectivity is crucial for developing targeted therapies for cancer treatment.
Cytotoxicity Studies
Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. For example:
These values indicate that the compound exhibits potent cytotoxicity against transformed cells, with a particular emphasis on T-cell lines.
Case Studies and Research Findings
- T-cell Selectivity : A study demonstrated that compounds similar to this compound displayed selective toxicity towards T-cells. The presence of an electron-rich heterocycle was found to enhance this selectivity significantly .
- Zebrafish Embryo Toxicity : Another investigation assessed the toxicity of related compounds in zebrafish embryos, revealing developmental disruptions at concentrations above 10 µM. This highlights the potential environmental impact and safety considerations for therapeutic applications .
- Mechanistic Insights : Further research into the mechanisms revealed that the compound induces apoptosis through mitochondrial pathways without directly inhibiting ATP synthase activity. This suggests a unique mode of action that could be exploited for therapeutic purposes .
Potential Therapeutic Applications
Given its selective cytotoxicity and unique mechanism of action, this compound holds promise as a potential anticancer agent. Its ability to target T-cells could be particularly beneficial in treating T-cell malignancies or enhancing immune responses against tumors.
Q & A
Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzo[d]isoxazole precursor (e.g., 5-bromo-benzo[d]isoxazole) and bis(pinacolato)diboron. Key steps include:
- Use of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a 1,4-dioxane/water solvent system under nitrogen .
- Reaction optimization at elevated temperatures (e.g., 90°C for 18 hours) to achieve yields up to 84% .
- Purification via column chromatography or recrystallization using ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹¹B NMR (~30 ppm) confirms the boronate ester structure, while ¹H/¹³C NMR resolves aromatic protons and pinacol methyl groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 259.12 for C₁₃H₁₈BN₃O₂) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond angles and steric effects of the dioxaborolane ring .
Q. What are its primary applications in organic synthesis?
The compound serves as a boron-containing building block in:
- Suzuki-Miyaura Couplings : To construct biaryl motifs in pharmaceuticals or materials science .
- Heterocycle Functionalization : As a boronate ester donor for synthesizing benzo[d]isoxazole derivatives with tailored electronic properties .
Q. How should this compound be stored and handled safely?
- Storage : Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the boronate ester .
- Handling : Use gloves and eye protection; consult Material Safety Data Sheets (MSDS) for hazards (e.g., irritation risks) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered partners?
- Catalyst Selection : Bulky ligands (e.g., SPhos) improve coupling efficiency with hindered aryl halides .
- Solvent Systems : Mixed solvents (e.g., toluene/ethanol) enhance solubility of hydrophobic substrates .
- Microwave Assistance : Reduces reaction time (e.g., 1 hour vs. 18 hours) while maintaining yield .
Q. What strategies address low solubility in polar reaction media?
- Co-solvents : Add DMSO or DMF (5–10% v/v) to aqueous systems .
- Derivatization : Introduce solubilizing groups (e.g., sulfonates) via post-functionalization .
Q. How can mechanistic insights into C–B bond formation be investigated?
- Kinetic Isotope Effects (KIE) : Compare C–H vs. C–D borylation rates to probe bond cleavage mechanisms .
- DFT Calculations : Model transition states for Pd-mediated oxidative addition or transmetallation steps .
Q. How to resolve contradictions in reaction yields or byproduct formation?
- In Situ Monitoring : Use HPLC or ¹¹B NMR to track boronate ester stability under reaction conditions .
- Byproduct Analysis : Identify common impurities (e.g., deboronation products) via HRMS and adjust protecting groups .
Q. What role does this compound play in designing charge-transfer materials?
- Donor-Acceptor Dyads : Meta-terphenyl-linked systems exploit its electron-deficient benzo[d]isoxazole core for intramolecular charge transfer studies .
- Photophysical Tuning : Substituent effects on absorption/emission spectra are analyzed via TD-DFT .
Q. How can computational tools predict its reactivity in complex systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
